5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid
Description
This compound (CAS: 2096335-06-5) is a fluorinated phenylboronic acid derivative featuring a t-butyldimethylsilyloxy (TBS) protecting group at position 5, a fluoro substituent at position 2, and a trifluoromethyl group at position 3 on the aromatic ring . The TBS group enhances steric bulk, which can stabilize reactive intermediates and modulate reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Notably, this compound has been discontinued by suppliers like CymitQuimica, limiting its commercial availability .
Properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BF4O3Si/c1-12(2,3)22(4,5)21-8-6-9(13(16,17)18)11(15)10(7-8)14(19)20/h6-7,19-20H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYRCCDNUSVYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)O[Si](C)(C)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF4O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with a fluorine atom and a trifluoromethyl group through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Protection of the Hydroxyl Group: The hydroxyl group is protected with a t-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent steps.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key substrate in Suzuki-Miyaura reactions for constructing biaryl frameworks. The boronic acid group facilitates palladium-catalyzed coupling with aryl halides or triflates.
Key Conditions and Outcomes:
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Steric Effects : The TBDMS group at position 5 reduces undesired ortho coupling due to steric hindrance .
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Electronic Effects : Fluorine and trifluoromethyl groups enhance reactivity toward electron-deficient aryl partners .
Chan-Lam Amidations
Under metal-free conditions, this boronic acid reacts with hydroxylamine derivatives to form amides.
Representative Reaction:
Reagents :
-
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid
-
1,4,2-Dioxazol-5-one derivatives
Conditions :
-
Solvent: Dichloroethane (DCE)/Acetonitrile (1:1)
-
Temperature: 120°C
-
Time: 16 hours
Outcome :
Oxidation to Phenolic Derivatives:
The TBDMS-protected hydroxyl group can be deprotected under mild acidic conditions (e.g., HCl/THF) to yield free phenolic boronic acids. Subsequent oxidation with hydrogen peroxide generates quinone derivatives, albeit in moderate yields (45–60%) .
Fluorine Substitution:
The 2-fluoro substituent participates in nucleophilic aromatic substitution (SNAr) with alkoxides or amines under basic conditions (K₂CO₃/DMF, 60°C), enabling late-stage functionalization .
Stability and Handling Considerations
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Hydrolysis Sensitivity : The boronic acid moiety undergoes slow hydrolysis in aqueous media; storage under anhydrous conditions is critical .
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Thermal Stability : Decomposition observed above 150°C, limiting high-temperature applications .
Comparative Reactivity with Analogues
| Property | 5-TBDMS-2-F-3-CF₃-PhB(OH)₂ | 2-Fluoro-4-CF₃-PhB(OH)₂ |
|---|---|---|
| Suzuki Coupling Rate (k, rel) | 1.0 | 0.6 |
| Hydrolysis Half-life (pH 7.4, 25°C) | 48 hours | 24 hours |
| Melting Point | 201–203°C | 185–187°C |
Scientific Research Applications
Molecular Formula
The molecular formula of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is with a molecular weight of 338.18 g/mol.
Organic Synthesis
This compound is widely used as a building block in organic synthesis. It participates in:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds when coupled with aryl halides, utilizing palladium catalysts and bases like potassium carbonate.
Biological Applications
The compound has potential applications in biological research due to its ability to form reversible covalent bonds with diols:
- Fluorescent Probes : It is utilized in developing sensors for biomolecules, particularly sugars, enhancing detection capabilities in biological systems.
Antimicrobial Activity
Research indicates that derivatives of phenylboronic acids exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates moderate activity against various microorganisms, including:
| Microorganism | MIC (µg/mL) | Comparison to AN2690 |
|---|---|---|
| Candida albicans | Moderate | Lower efficacy |
| Aspergillus niger | Higher | Not specified |
| Escherichia coli | Moderate | Lower efficacy |
| Bacillus cereus | Lower | More effective |
This table highlights the compound's potential as an antimicrobial agent compared to existing treatments like Tavaborole (AN2690) .
Industrial Applications
In industry, this boronic acid derivative is employed in:
- Advanced Materials Production : Its unique reactivity makes it suitable for synthesizing polymers and electronic components.
Case Study 1: Fluorescent Sensor Development
A study demonstrated the use of this compound in creating fluorescent sensors for glucose detection. The sensor exhibited high selectivity and sensitivity due to the compound's ability to form stable complexes with diols, making it a promising tool for monitoring glucose levels in diabetic patients.
Case Study 2: Antimicrobial Efficacy
Another research project explored the antimicrobial properties of this compound against various pathogens. The findings indicated that it could serve as an effective alternative treatment for infections caused by resistant strains of bacteria, particularly when combined with other antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and probes that can selectively bind to target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to sugars in biological systems or participating in catalytic cycles in chemical reactions.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs and their differences:
Physical and Commercial Properties
- Melting Points : While the target compound’s melting point is unreported, analogs like 2-Fluoro-5-(trifluoromethyl)phenylboronic acid melt at 104–109°C . The TBS group likely reduces crystallinity due to its bulky nature.
- Pricing and Availability : The target compound is priced higher (e.g., 1g at ¥6,100 for analogs in ) but is discontinued, whereas simpler analogs remain accessible .
Biological Activity
5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid (CAS Number: 2096335-06-5) is a boronic acid derivative that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its reactivity and biological activity:
- Boronic Acid Group : Essential for interactions with diols and other nucleophiles.
- Fluorine Atom : Enhances acidity and lipophilicity, improving binding to biological targets.
- Trifluoromethyl Group : Modifies electronic properties, affecting the compound's reactivity.
The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols, which is crucial in the development of sensors and probes for biomolecules. This property allows it to selectively bind to target molecules, including sugars in biological systems.
Antimicrobial Activity
Research has demonstrated that derivatives of phenylboronic acids exhibit antimicrobial properties. Specifically:
- In Vitro Studies : this compound has shown moderate activity against various microorganisms, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that this compound could be more effective than existing treatments like AN2690 (Tavaborole) against certain bacterial strains .
| Microorganism | MIC (µg/mL) | Comparison to AN2690 |
|---|---|---|
| Candida albicans | Moderate | Lower efficacy |
| Aspergillus niger | Higher | Not specified |
| Escherichia coli | Moderate | Lower efficacy |
| Bacillus cereus | Lower | More effective |
Mechanistic Insights
The mechanism of action for the antimicrobial effects appears to be related to the compound's ability to inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. Molecular docking studies suggest that the cyclic isomer formed from this compound can effectively bind within the active site of LeuRS in microorganisms .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of Phenyl Ring : Functionalization via electrophilic aromatic substitution.
- Introduction of Boronic Acid Group : Palladium-catalyzed borylation using bis(pinacolato)diboron.
- Protection of Hydroxyl Group : Using a t-butyldimethylsilyl (TBDMS) group.
These steps are optimized for yield and scalability in industrial applications .
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of 2-formylphenylboronic acids against Bacillus cereus, showing lower MIC values compared to traditional antibiotics. This suggests potential for developing new antibacterial agents based on boronic acid derivatives .
- Fluorinated Compounds : The presence of fluorine is noted to enhance the binding affinity of these compounds to biological targets, making them suitable candidates for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenyl ring. A common approach is:
Silyl Ether Protection : Introduce the t-butyldimethylsilyl (TBDMS) group via silylation of a hydroxylated precursor under anhydrous conditions (e.g., using TBDMS-Cl and imidazole in DMF) .
Fluorination and Trifluoromethylation : Electrophilic fluorination (e.g., using Selectfluor®) and copper-mediated trifluoromethylation (e.g., via Ullmann coupling with CF₃I) are employed.
Boronation : Miyaura borylation using bis(pinacolato)diboron and Pd catalysts (e.g., Pd(dppf)Cl₂) under inert atmosphere .
Critical Parameters : Moisture sensitivity of the TBDMS group and boronic acid necessitates strict anhydrous conditions.
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons, TBDMS (δ ~0.2 ppm for Si-CH₃), and trifluoromethyl (δ ~110-120 ppm in ¹³C).
- ¹⁹F NMR : Distinct signals for aromatic F (δ ~-110 to -120 ppm) and CF₃ (δ ~-60 to -70 ppm).
- ²⁹Si NMR : Confirms TBDMS integrity (δ ~15-25 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion ([M-H]⁻ expected at m/z ~378).
Q. What are its primary applications in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Forms biaryl motifs in drug intermediates (e.g., kinase inhibitors). Example: Coupling with aryl halides using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol/water (3:1:1) at 80°C .
- Protecting Group Strategy : The TBDMS group enhances solubility in non-polar solvents and prevents undesired side reactions at the hydroxyl site .
Advanced Research Questions
Q. How do steric effects from the TBDMS group influence cross-coupling efficiency?
- Methodological Answer :
- Steric Hindrance : The bulky TBDMS group at the ortho position to the boronic acid reduces coupling yields due to restricted Pd catalyst access. reports a 25% yield in a similar Suzuki reaction under reflux conditions .
- Mitigation Strategies :
Use Pd catalysts with smaller ligands (e.g., Pd(OAc)₂ with SPhos).
Increase reaction temperature (e.g., microwave-assisted heating at 120°C).
Optimize solvent polarity (e.g., switch to THF/DMF mixtures) .
Q. How should researchers address contradictory data in cross-coupling yields across studies?
- Methodological Answer :
- Key Variables :
- Catalyst Loading : Low Pd(0) (e.g., <1 mol%) may underperform; 2-5 mol% is optimal .
- Base Selection : Na₂CO₃ vs. Cs₂CO₃ affects deprotonation rates (use pH-controlled conditions).
- Purity of Boronic Acid : Hydration or protodeboronation can reduce reactivity. Pre-dry the compound at 40°C under vacuum .
- Troubleshooting Workflow :
Verify boronic acid purity via ¹¹B NMR (δ ~28-32 ppm for free boronic acid).
Screen Pd catalysts (e.g., PdCl₂(dtbpf) for steric tolerance).
Use kinetic monitoring (e.g., in situ IR for aryl halide consumption) .
Q. What strategies improve stability during storage and handling?
- Methodological Answer :
- Storage : Store under argon at -20°C in amber vials with molecular sieves (3Å) to prevent hydration.
- Handling : Prepare stock solutions in anhydrous THF or dioxane immediately before use.
- Stability Testing : Monitor decomposition via TLC (silica gel, eluent: hexane/EtOAc 4:1). Boric acid byproduct (Rf ~0.05) indicates degradation .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
